N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C15H17N3O3S and a molecular weight of 319.38 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a sulfonamide group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-(propan-2-ylsulfamoyl)aniline with pyridine-3-carboxylic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Scientific Research Applications
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyridine ring may also play a role in binding to specific sites on proteins or nucleic acids, affecting their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11(2)18-22(20,21)14-7-5-13(6-8-14)17-15(19)12-4-3-9-16-10-12/h3-11,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFIKNCBNMEBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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